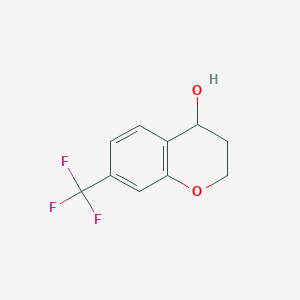

7-(Trifluoromethyl)chroman-4-ol

説明

BenchChem offers high-quality 7-(Trifluoromethyl)chroman-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(Trifluoromethyl)chroman-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

7-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c11-10(12,13)6-1-2-7-8(14)3-4-15-9(7)5-6/h1-2,5,8,14H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTINNZYBRHVZHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1O)C=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical properties and stability of 7-(Trifluoromethyl)chroman-4-ol

[label="Racemic 7-(CF3)chroman-4-ol\nCAS

Comparative metabolic pathways highlighting the stabilizing effect of the 7-CF3 substitution.

Experimental Methodologies: Synthesis & Validation

The synthesis of 7-(Trifluoromethyl)chroman-4-ol relies on the chemoselective reduction of 7-(Trifluoromethyl)chroman-4-one[1]. Below are two self-validating protocols for generating both the racemic mixture[2] and the enantiopure (S)-isomer[3].

Protocol 1: Synthesis of Racemic 7-(Trifluoromethyl)chroman-4-ol

-

Objective: Chemoselective reduction utilizing Sodium Borohydride (

). -

Step 1 (Preparation): Dissolve 7-(trifluoromethyl)chroman-4-one (1.0 eq) in anhydrous methanol (0.2 M) under an inert argon atmosphere. Causality: Anhydrous conditions prevent the premature hydrolysis of the hydride source, ensuring stoichiometric precision.

-

Step 2 (Thermal Control): Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Hydride transfer is highly exothermic; strict thermal control suppresses unwanted ring-opening side reactions.

-

Step 3 (Reagent Addition): Add

(1.5 eq) in three equal portions over 15 minutes to control hydrogen gas evolution. -

Step 4 (Validation Checkpoint): Stir at room temperature for 2 hours. Sample the reaction for TLC (Hexanes:EtOAc 3:1). System Validation: The protocol may only proceed to workup if the ketone starting material (

) is completely absent and replaced by the more polar alcohol ( -

Step 5 (Isolation): Quench carefully with saturated aqueous

at 0 °C. Extract with ethyl acetate (3x), wash with brine, dry over

Protocol 2: Enantioselective Synthesis of (S)-7-(Trifluoromethyl)chroman-4-ol

-

Objective: Noyori Asymmetric Transfer Hydrogenation (ATH) to yield the (S)-enantiomer[3].

-

Step 1 (Catalyst Activation): Combine

(0.5 mol%) and the chiral ligand (S,S)-TsDPEN (1.1 mol%) in anhydrous -

Step 2 (Reaction Initiation): Add the ketone substrate followed by a 5:2 azeotropic mixture of formic acid and triethylamine (5.0 eq of HCOOH). Causality: Formic acid serves as the terminal hydride donor, while TEA buffers the system to prevent acid-catalyzed racemization of the newly formed chiral center.

-

Step 3 (Validation Checkpoint): After 24 hours at 30 °C, analyze an aliquot via Chiral HPLC (e.g., Chiralcel OD-H column). System Validation: The workflow is validated if conversion is >95% and enantiomeric excess (ee) is >99%.

-

Step 4 (Purification): Perform a standard aqueous workup and recrystallize from heptane/ethyl acetate to afford the pure (S)-enantiomer[3].

Synthetic pathways for racemic and enantiopure 7-(Trifluoromethyl)chroman-4-ol.

Applications in Medicinal Chemistry

The 7-(Trifluoromethyl)chroman-4-ol scaffold is highly prized in the development of novel therapeutics. Its primary application lies in its conversion to 4-amino derivatives (via mesylation of the C4-OH followed by azide displacement and reduction). These amine derivatives are essential pharmacophores for synthesizing Chromanylurea compounds , which act as potent antagonists of the vanilloid receptor subtype 1 (VR1 / TRPV1) [4]. Inhibition of VR1 is a major therapeutic mechanism for the treatment of chronic neuropathic pain, inflammatory hyperalgesia, and urinary incontinence. The

References

-

MolAid. "8-fluoro-7-(trifluoromethyl)-chroman-4-one and VR1 Antagonist Applications". Source: molaid.com. URL:[Link]

Sources

7-(Trifluoromethyl)chroman-4-ol: Comprehensive Physicochemical Profiling, Synthetic Methodologies, and Medicinal Chemistry Applications

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine—particularly the trifluoromethyl (–CF₃) group—is a highly validated approach to modulating a drug candidate's physicochemical and pharmacokinetic profile. 7-(Trifluoromethyl)chroman-4-ol represents a privileged bicyclic building block that merges the conformational rigidity of the chroman scaffold with the profound electronic and lipophilic effects of a –CF₃ moiety. This technical whitepaper provides an in-depth analysis of its physicochemical properties, details self-validating synthetic workflows for both racemic and enantiopure preparations, and explores its downstream applications in target-directed drug discovery.

Physicochemical Profiling and Structural Rationale

The chroman-4-ol core is ubiquitous in biologically active natural products (e.g., flavonoids, Vitamin E analogues) and synthetic pharmaceuticals. The addition of a trifluoromethyl group at the 7-position specifically alters the electron density of the fused aromatic ring, significantly lowering the pKa of adjacent protons and increasing the overall lipophilicity (LogP) of the molecule. This modification not only enhances passive membrane permeability but also sterically blocks cytochrome P450-mediated oxidative metabolism at the aromatic ring, a common liability in unsubstituted chromans[1].

Quantitative Data Summary

The table below summarizes the critical physicochemical parameters of 7-(Trifluoromethyl)chroman-4-ol and its primary precursor[2][3][4].

| Property | 7-(Trifluoromethyl)chroman-4-ol (Racemate) | (S)-7-(Trifluoromethyl)chroman-4-ol | 7-(Trifluoromethyl)chroman-4-one (Precursor) |

| CAS Number | 1313035-00-5 | 3034038-07-5 | 111141-02-7 |

| Molecular Formula | C₁₀H₉F₃O₂ | C₁₀H₉F₃O₂ | C₁₀H₇F₃O₂ |

| Molecular Weight | 218.17 g/mol | 218.17 g/mol | 216.16 g/mol |

| Physical State | Solid | Solid | Solid |

| Stereochemistry | Racemic mixture (R/S) | Enantiopure (S)-configuration | Achiral ketone |

| Key Structural Feature | Secondary alcohol at C4 | Defined stereocenter at C4 | Carbonyl at C4 |

Synthetic Methodologies & Mechanistic Insights

The synthesis of 7-(trifluoromethyl)chroman-4-ol fundamentally relies on the reduction of its corresponding ketone, 7-(trifluoromethyl)chroman-4-one[4]. Depending on the requirements of the downstream biological assay, researchers must choose between a rapid racemic reduction or a highly controlled asymmetric transfer hydrogenation (ATH)[5].

Experimental Protocol A: Racemic Synthesis via Hydride Reduction

Causality & Rationale: Sodium borohydride (NaBH₄) in a protic solvent (methanol) is selected for its chemoselectivity. It rapidly reduces the C4-carbonyl to a secondary alcohol without risking the defluorination of the robust –CF₃ group or the reductive cleavage of the chroman ether linkage[1].

Step-by-Step Methodology:

-

Initiation: Dissolve 7-(trifluoromethyl)chroman-4-one (1.0 equiv, e.g., 10 mmol) in anhydrous methanol (0.2 M) under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath to control the exothermic hydride transfer.

-

Reduction: Add NaBH₄ (1.5 equiv) portion-wise over 15 minutes. The protic solvent acts as an electrophilic activator for the carbonyl oxygen, facilitating the nucleophilic attack of the hydride.

-

Propagation: Remove the ice bath and allow the reaction to stir at ambient temperature for 2 hours.

-

Quenching & Isolation: Quench the remaining hydride by the dropwise addition of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Self-Validation System:

-

FTIR: Confirm the complete disappearance of the strong ketone C=O stretching frequency at ~1690 cm⁻¹ and the appearance of a broad O-H stretch at ~3300 cm⁻¹.

-

¹H NMR (CDCl₃): Verify the presence of the C4 methine proton, which typically shifts to a distinctive multiplet around 4.7–4.9 ppm[1].

-

Experimental Protocol B: Enantioselective Synthesis via Asymmetric Transfer Hydrogenation (ATH)

Causality & Rationale: For advanced drug development, enantiopure building blocks are mandatory to prevent off-target toxicity and ensure precise ligand-receptor interactions. Noyori's Ruthenium-catalyzed ATH is preferred over chemical resolution because it provides near-quantitative yields with high enantiomeric excess (ee > 98%) by utilizing a chiral diamine ligand to direct the hydride delivery to a specific face of the prochiral ketone[5].

Step-by-Step Methodology:

-

Preparation: In a rigorously dried Schlenk flask, dissolve 7-(trifluoromethyl)chroman-4-one (1.0 equiv) in degassed ethyl acetate or dichloromethane.

-

Catalyst Addition: Add the chiral catalyst RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5 mol%). The (S,S)-ligand dictates the stereochemical outcome, yielding the (S)-enantiomer (CAS: 3034038-07-5)[3][5].

-

Hydrogen Source: Introduce a 5:2 azeotropic mixture of formic acid and triethylamine. Formic acid serves as the terminal hydride donor, driving the catalytic cycle via decarboxylation.

-

Reaction: Stir the mixture at 40 °C for 12–16 hours.

-

Self-Validation System:

-

Chiral HPLC: Analyze the purified product using a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol eluent to confirm the enantiomeric excess (ee) is >98%[5].

-

Visualization 1: Synthetic Workflow

Figure 1: Divergent synthetic pathways from 7-(Trifluoromethyl)chroman-4-one to racemic and enantiopure alcohols.

Pharmacological & Medicinal Chemistry Applications

The 7-(trifluoromethyl)chroman-4-ol motif is not an end-product but a highly versatile intermediate. When the C4-hydroxyl is functionalized (e.g., converted to an amine, ether, or ester), the resulting compounds exhibit potent biological activities across several therapeutic domains.

Key Therapeutic Targets

-

TRPM8 Antagonists (Neuropathic Pain): Chroman derivatives are heavily investigated as inhibitors of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a primary cold and menthol sensor implicated in cold allodynia and neuropathic pain[6]. The lipophilic –CF₃ group enhances binding within the hydrophobic transmembrane pockets of the channel.

-

Sirtuin 2 (SIRT2) Inhibitors: Substituted chroman-4-ones and their reduced chroman-4-ol analogs have shown selective inhibition of SIRT2, an NAD⁺-dependent deacetylase involved in neurodegenerative diseases. The electronic withdrawal by the CF₃ group at the 7-position specifically modulates the binding affinity in the enzyme's active site[1].

-

IKs-Channel Blockers (Antiarrhythmics): Chromanol derivatives (such as Chromanol 293B analogs) are classic blockers of the slowly activating delayed rectifier potassium current (IKs). Functionalizing the chroman ring with fluorinated alkyl groups significantly increases target residence time and potency[7].

Biological Screening Workflow for Chroman Derivatives

To validate the efficacy of a newly synthesized 7-(trifluoromethyl)chroman-4-ol derivative, a rigorous screening cascade is employed. Initial in vitro target binding assays (e.g., Calcium imaging for TRPM8) establish the primary pharmacodynamics. Because the –CF₃ group is strategically placed to prevent aromatic oxidation, subsequent ADME profiling focuses on microsomal stability to confirm the anticipated pharmacokinetic half-life extension before advancing to in vivo disease models[6].

Visualization 2: Pharmacological Screening Cascade

Figure 2: Standard hit-to-lead biological screening cascade for novel CF3-chromanol derivatives.

References

-

Journal of Medicinal Chemistry (ACS Publications). "Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors". Accessed March 2, 2026.[Link]

- US Patent Office / Google Patents. "US20140045855A1 - Chroman derivatives as trpm8 inhibitors". Accessed March 2, 2026.

-

PubMed Central (PMC). "Enantioselective Synthesis of Homoisoflavanones by Asymmetric Transfer Hydrogenation and Their Biological Evaluation for Antiangiogenic Activity". Accessed March 2, 2026.[Link]

-

ResearchGate. "Synthesis and Activity of Novel and Selective IKs-Channel Blockers". Accessed March 2, 2026.[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 7-(TRIFLUOROMETHYL)CHROMAN-4-OL | 1313035-00-5 [m.chemicalbook.com]

- 3. (S)-7-(Trifluoromethyl)chroman-4-ol | 3034038-07-5 [chemicalbook.com]

- 4. 7-(TRIFLUOROMETHYL)CHROMAN-4-ONE | CymitQuimica [cymitquimica.com]

- 5. Enantioselective Synthesis of Homoisoflavanones by Asymmetric Transfer Hydrogenation and Their Biological Evaluation for Antiangiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20140045855A1 - Chroman derivatives as trpm8 inhibitors - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Navigating the Synthesis and Handling of 7-(Trifluoromethyl)chroman-4-ol: A Technical Guide for Drug Development Professionals

This guide provides an in-depth technical overview of 7-(Trifluoromethyl)chroman-4-ol, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug development. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes available data from closely related analogs, such as 7-(Trifluoromethyl)chroman-4-one, and the broader chemical families of trifluoromethylated compounds and chroman-4-ols. This approach allows for a robust framework for safe handling, storage, and use in a research and development setting.

Compound Profile and Significance

7-(Trifluoromethyl)chroman-4-ol belongs to the chromane class of compounds, which are widely found in nature and form the backbone of many biologically active molecules.[1][2] The introduction of a trifluoromethyl (-CF3) group at the 7-position is a strategic modification in medicinal chemistry. The -CF3 group is known to enhance key drug-like properties such as metabolic stability, lipophilicity, and binding affinity, making it a valuable moiety in the design of novel therapeutics.[3][4] The chroman-4-ol scaffold itself has been investigated for a range of biological activities, including potential applications in neurodegenerative diseases like Alzheimer's.[1]

Chemical and Physical Properties (Inferred)

While specific data for 7-(Trifluoromethyl)chroman-4-ol is not available, the properties of the closely related 7-(Trifluoromethyl)chroman-4-one provide a reasonable estimation.

| Property | Inferred Value/Information | Source (Analog) |

| Molecular Formula | C₁₀H₉F₃O₂ | - |

| Molecular Weight | 218.17 g/mol | - |

| Appearance | Likely a solid, ranging from colorless to pale yellow. | [5] |

| Boiling Point | Estimated to be around 283°C (for the -one analog). | [3] |

| Flash Point | Estimated to be around 121°C (for the -one analog). | [3] |

| Solubility | Expected to be soluble in organic solvents like ether, dichloromethane, and benzene. | [5] |

| Storage | Recommended storage at 2-8°C. | [3] |

Hazard Assessment and Safety Precautions

A comprehensive hazard assessment is paramount for the safe handling of any novel chemical entity. The following sections detail the anticipated hazards based on the compound's structural motifs.

Hazard Identification (Inferred)

Based on analogs, 7-(Trifluoromethyl)chroman-4-ol is anticipated to have the following hazard classifications:

-

Acute Oral Toxicity: Harmful if swallowed.[6]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[5][6][7]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5][6][7]

The trifluoromethyl group, while generally increasing stability, can pose hazards.[8] Although the C-F bond is strong, decomposition under certain conditions (e.g., fire) could release hazardous substances such as hydrogen fluoride.[7]

Personal Protective Equipment (PPE)

A stringent PPE protocol is non-negotiable when handling this compound.

Caption: Required Personal Protective Equipment and handling environment.

Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Step-by-Step Handling Procedure

-

Preparation: Before handling, ensure that the chemical fume hood is operational and the work area is clean and uncluttered. All necessary PPE should be donned correctly.

-

Weighing and Aliquoting: Conduct all weighing and transfer operations within the fume hood to minimize inhalation exposure. Use appropriate tools (e.g., spatulas, weighing paper) to avoid direct contact.

-

Dissolution: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing. Ensure the chosen solvent is compatible and that the dissolution process is conducted in a closed or capped container as much as possible.

-

Post-Handling: After handling, thoroughly decontaminate all surfaces and equipment. Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.[9]

Storage

-

Temperature: Store in a well-ventilated place at 2-8°C.[3]

-

Container: Keep the container tightly closed.[9]

-

Incompatibilities: Store away from strong oxidizing agents.[7]

Emergency Procedures

A clear and concise emergency response plan is essential.

Caption: Emergency procedures for different types of exposure.

First-Aid Measures

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[9] Seek medical attention if irritation persists.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.[7]

-

Inhalation: Remove the individual from the exposure area to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[9] Seek immediate medical attention.[7]

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Specific Hazards: During a fire, irritating and highly toxic gases, including carbon oxides, nitrogen oxides, and hydrogen fluoride, may be generated through thermal decomposition.[7][9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[9]

Waste Disposal

All waste containing 7-(Trifluoromethyl)chroman-4-ol should be treated as hazardous.

-

Procedure: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[6] Do not allow the product to enter drains.[6]

-

Contaminated Packaging: Dispose of as unused product.[6]

References

-

LookChem. Cas 111141-02-7, 7-(Trifluoromethyl)chroman-4-one. [Link]

-

ChemBK. 7-(Trifluoromethyl)-2,3-dihydro-4H-chromen-4-one. [Link]

-

Fluoride Action Network. The Dark Side of Fluorine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6373, Trifluoromethane. [Link]

-

American Chemical Society. Trifluoromethyltrimethylsilane. [Link]

-

ResearchGate. Environmental and health risks of chlorine trifluoride (ClF3), an alternative to potent greenhouse gases in the semiconductor industry. [Link]

-

VladaChem. 7-(trifluoromethyl)chroman-4-one. [Link]

-

ChemSrc. 7-(trifluoromethyl)chroman-4-one. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. [Link]

-

ResearchGate. Synthesis of 4-(Trifluoromethyl)-2H-thiochromenes. [Link]

-

Journal of Pharmaceutical Research International. Design, Synthesis and MAO Inhibitor Activity of Chroman-4-one Derivative. [Link]

-

Gupea. Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. [Link]

-

PubMed. Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. [Link]

-

MDPI. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. [Link]

Sources

- 1. Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. lookchem.com [lookchem.com]

- 4. acs.org [acs.org]

- 5. chembk.com [chembk.com]

- 6. angenechemical.com [angenechemical.com]

- 7. glfc.org [glfc.org]

- 8. fluoridealert.org [fluoridealert.org]

- 9. 4-Chromanone(491-37-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

Introduction: The Chroman Scaffold as a Privileged Structure

An In-Depth Technical Guide to 7-Substituted Chroman-4-ol Compounds: Synthesis, Characterization, and Biological Significance

In the landscape of medicinal chemistry and drug discovery, certain molecular frameworks appear with remarkable frequency across a spectrum of biologically active compounds. These are termed "privileged structures" for their ability to bind to multiple, diverse biological targets.[1][2] The chroman (2,3-dihydro-1-benzopyran) scaffold is a quintessential example of such a structure.[3] Chroman-4-ones and their reduced alcohol counterparts, chroman-4-ols, are heterocyclic compounds that form the core of numerous natural products, particularly flavonoids, and synthetic molecules with significant therapeutic potential.[3][4][5]

The substitution pattern on the chroman ring is a critical determinant of its biological activity.[2] While modifications at various positions have been explored, substitution at the C-7 position of the aromatic ring plays a pivotal role in modulating the molecule's electronic properties, solubility, and hydrogen-bonding capabilities. This, in turn, profoundly influences its interaction with biological targets. This guide provides a comprehensive literature review focused on 7-substituted chroman-4-ol compounds, detailing their synthesis, methods for structural validation, and the structure-activity relationships (SAR) that govern their diverse pharmacological profiles.

Part 1: Synthetic Strategies for 7-Substituted Chroman-4-ols

The synthesis of 7-substituted chroman-4-ols is typically achieved via a two-stage process: first, the construction of the corresponding 7-substituted chroman-4-one, followed by the selective reduction of the C-4 ketone. The chroman-4-one serves as a crucial and versatile intermediate.

Synthesis of the 7-Substituted Chroman-4-one Intermediate

Two primary pathways dominate the synthesis of the 7-hydroxychroman-4-one precursor, which can then be further modified.

Method A: Synthesis from Resorcinol

This is a robust and widely used method for creating the 7-hydroxychroman-4-one core. The choice of resorcinol as a starting material is strategic; its two hydroxyl groups activate the aromatic ring towards electrophilic substitution and direct the initial acylation to the desired position.

The process involves an initial Friedel-Crafts-type acylation of resorcinol with a 3-halopropionic acid (such as 3-chloropropionic or 3-bromopropionic acid) in the presence of a strong acid catalyst like trifluoromethanesulfonic acid.[6][7] This is followed by an intramolecular cyclization under basic conditions (e.g., 2 M NaOH), where the phenoxide ion displaces the halide to form the heterocyclic ring.[3][6]

Figure 1: Synthesis of 7-hydroxychroman-4-ol from resorcinol.

Method B: Aldol Condensation Route

An alternative approach involves the base-promoted crossed aldol condensation of a substituted 2'-hydroxyacetophenone with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition.[2] For instance, reacting 2',4'-dihydroxyacetophenone with an aldehyde in the presence of a base like diisopropylamine (DIPA), often under microwave irradiation, can yield 7-hydroxy-2-alkyl-chroman-4-ones.[2]

Derivatization at the 7-Position

Once 7-hydroxychroman-4-one is synthesized, the phenolic hydroxyl group serves as a convenient handle for introducing a wide variety of substituents. A common derivatization is O-alkylation via a bimolecular nucleophilic substitution (Williamson ether synthesis), reacting the phenoxide with various alkyl or aryl halides in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF.[3][7]

Experimental Protocol: Synthesis of 7-Pentyloxychroman-4-one

This protocol details a two-part synthesis: the creation of the 7-hydroxychroman-4-one precursor followed by its O-alkylation.

Part A: Synthesis of 7-Hydroxychroman-4-one (1)

-

Acylation: To a stirred solution of resorcinol and 3-bromopropionic acid, add trifluoromethanesulfonic acid dropwise at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and then heat to 80 °C for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and pour it into ice water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Cyclization: Dissolve the crude acylated intermediate in 2 M aqueous NaOH and stir at room temperature. The intramolecular cyclization is typically complete within 1-2 hours.[3][7]

-

Purification: Neutralize the solution with HCl and extract the product with ethyl acetate. Purify the crude product via column chromatography (silica gel) to yield 7-hydroxychroman-4-one as a solid.

Part B: Synthesis of 7-Pentyloxychroman-4-one (5)

-

Reaction Setup: To a solution of 7-hydroxychroman-4-one (1) in anhydrous DMF, add anhydrous K₂CO₃ and 1-bromopentane.

-

Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

-

Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the resulting residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain 7-pentyloxychroman-4-one as a colorless oil.[7]

| Compound | R Group (at 7-position) | Yield | Reference |

| 2 | -CH₃ | 31-77% | [3][7] |

| 3 | -CH₂CH₃ | 31-77% | [3][7] |

| 4 | -(CH₂)₃CH₃ | 31-77% | [3][7] |

| 5 | -(CH₂)₄CH₃ | 77% | [7] |

| Table 1: Representative yields for the synthesis of 7-O-alkylated chroman-4-one derivatives. |

Reduction to 7-Substituted Chroman-4-ol

The final step to obtain the target chroman-4-ol is the reduction of the C-4 ketone. This is a standard transformation in organic chemistry, reliably achieved using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol. This reaction is typically high-yielding and diastereoselective, often favoring the formation of one diastereomer. For example, the reduction of a 2-substituted chroman-4-one yielded the corresponding chroman-4-ol in 98% yield as a 96:4 mixture of diastereomers.[1]

Part 2: Structural Characterization and Validation

Confirming the structure of the synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.

A self-validating system for these compounds relies on identifying key signals in both ¹H and ¹³C NMR spectra.

-

¹H NMR:

-

H-2 Protons: A triplet typically appears around δ 4.50 ppm.[3][7]

-

H-3 Protons: A triplet is observed further upfield, around δ 2.74 ppm.[7]

-

Aromatic Protons (H-5, H-6, H-8): These appear in the aromatic region (δ 6.30–7.82 ppm), with splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring.[3][7]

-

7-OH Proton: For the 7-hydroxy derivative, a characteristic singlet for the phenolic hydroxyl appears far downfield, around δ 10.54 ppm.[3][7] This signal disappears upon derivatization.

-

7-OR Protons: For ether derivatives, new signals corresponding to the alkyl chain will appear (e.g., a triplet around δ 3.97 ppm for the O-CH₂ group of a pentyloxy chain).[7]

-

-

¹³C NMR:

-

C-4 (Carbonyl): A signal appears significantly downfield, around δ 190.9 ppm.[7] Upon reduction to the alcohol, this signal disappears and a new signal for the C-4 carbinol carbon appears around δ 60-70 ppm.

-

C-2 and C-3: Signals for these aliphatic carbons are seen around δ 67.7 ppm and δ 37.8 ppm, respectively.[7]

-

C-7: The carbon bearing the oxygen substituent is observed around δ 166.0 ppm.[7]

-

By confirming the presence of these key signals and the disappearance or appearance of others upon reaction, researchers can confidently validate the structure of their synthesized 7-substituted chroman-4-ol and its intermediates.

Part 3: Biological Activities and Structure-Activity Relationships (SAR)

The true value of the 7-substituted chroman scaffold lies in its diverse biological activities. The nature of the substituent at the C-7 position is a key factor in defining both the type and potency of these activities.

Figure 2: Structure-Activity Relationship (SAR) summary for 7-substituted chromans.

Antimicrobial and Antifungal Activity

The chroman-4-one framework is known to possess broad-spectrum antimicrobial properties.[3] A key SAR insight comes from a study on 7-hydroxychroman-4-one and its O-alkylated derivatives. The parent compound, 7-hydroxychroman-4-one, exhibited potent activity, particularly against Candida species. However, the addition of alkyl or aryl carbon chains to the hydroxyl group at position 7 was found to reduce the antimicrobial activity.[3] This strongly suggests that the free phenolic hydroxyl group at C-7 is crucial for the compound's antifungal action, possibly through hydrogen bonding interactions with target enzymes or interference with the fungal cell membrane.

Anticancer and Cytotoxic Properties

Derivatives of the 7-hydroxychroman scaffold have shown promise as anticancer agents. Specifically, (E)-7-hydroxy-3-benzylidene-chroman-4-one has been identified as an important structure for efflux pump inhibitory activity against Mycobacterium smegmatis, a model organism for tuberculosis research.[8] This mechanism is also relevant in cancer, where efflux pumps contribute to multidrug resistance. The same study noted that this class of compounds showed selective toxicity for cancer cells over normal cells.[8] Further derivatization, such as linking 7-hydroxy-coumarins (a related chromen-2-one structure) to triazole moieties, has yielded compounds with potent cytotoxic activity against human cancer cell lines.[9]

Enzyme Inhibition: SIRT2 and MAO

The chroman-4-one scaffold has been evaluated for its ability to inhibit various enzymes.

-

Sirtuin 2 (SIRT2) Inhibition: A study exploring chroman-4-ones as SIRT2 inhibitors, a target for neurodegenerative diseases, synthesized a 7-fluoro-substituted analog. This compound showed only weak inhibitory activity (18% inhibition).[1] While the study focused more on substitutions at other positions, this finding suggests that the electronic nature of the C-7 substituent can significantly alter activity, with electron-withdrawing groups potentially being unfavorable for SIRT2 inhibition.[1]

-

Monoamine Oxidase (MAO) Inhibition: MAO inhibitors are used to treat neurological and psychiatric disorders. The chroman-4-one scaffold, including 7-hydroxy derivatives, has been investigated for this activity.[8][10]

| Biological Activity | Key Substituent at C-7 | Observation | Reference(s) |

| Antimicrobial/Antifungal | -OH | Potent activity against Candida species. | [3] |

| Antimicrobial/Antifungal | -OR (Alkoxy) | Reduced activity compared to the -OH parent. | [3] |

| Anticancer | -OH (in 3-benzylidene series) | Essential for efflux pump inhibition. | [8] |

| SIRT2 Inhibition | -F | Weak inhibitory activity observed. | [1] |

| Antioxidant | -OH (in related structures) | Potent inhibition of lipid peroxidation. | [11] |

| Table 2: Summary of biological activities associated with 7-substituted chroman derivatives. |

Conclusion and Future Directions

The 7-substituted chroman-4-ol scaffold and its immediate precursor, the chroman-4-one, represent a versatile and pharmacologically significant class of compounds. The synthesis is well-established, typically proceeding through the key 7-hydroxychroman-4-one intermediate, which allows for extensive derivatization. The hydroxyl group at C-7 is not merely a synthetic handle; it is a critical determinant of biological activity, particularly in the antimicrobial and anticancer arenas, where its hydrogen-bonding capacity appears essential. Conversely, modifying this position to be an ether or introducing electron-withdrawing groups can attenuate or alter the pharmacological profile, as seen in SIRT2 inhibition studies.

Future research in this area should focus on:

-

Expanded Derivatization: Systematically exploring a wider range of substituents at the C-7 position, including amides, esters, and various heterocyclic moieties, to build more comprehensive SAR models for specific targets.

-

Stereochemical Investigation: The reduction of the C-4 ketone creates a chiral center. Future studies should focus on the diastereoselective synthesis and separation of chroman-4-ol isomers to evaluate the impact of stereochemistry on biological activity.

-

Mechanism of Action Studies: For the most potent compounds, in-depth studies are needed to elucidate their precise mechanisms of action, moving beyond primary screening to identify specific molecular targets.

By leveraging the foundational knowledge of synthesis and SAR outlined in this guide, researchers are well-positioned to design and develop novel 7-substituted chroman-4-ol derivatives as next-generation therapeutic agents.

References

-

Larsen, M. K., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Pinto, D. C. G. A., et al. (n.d.). Biological and Medicinal Properties of Natural Chromones and Chromanones. PMC. [Link]

-

Emami, S. (2021). Synthesis of 7-hydroxychroman-4-one from resorcinol. ResearchGate. [Link]

-

Larsen, M. K., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC. [Link]

-

Unknown. (n.d.). Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. ResearchGate. [Link]

-

Unknown. (n.d.). COUMARIN DERIVATIVES HAVING DIFFERENT BIOLOGICAL ACTIVITIES. ijrti. [Link]

-

de Oliveira, A. M., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. PMC. [Link]

-

de Oliveira, A. M., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. [Link]

-

Emami, S., & Ghafouri, H. (2021). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate. [Link]

-

Al-Warhi, T., et al. (2017). Synthesis and Biological Evaluation of Novel 7-hydroxy-4-phenylchromen-2-one-linked to Triazole Moieties as Potent Cytotoxic Agents. PubMed. [Link]

-

Unknown. (2018). Synthesis of 7-hydroxy-4-Oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acidN-alkyl amides and their antioxidant activities. ResearchGate. [Link]

-

Unknown. (2021). Design, Synthesis and MAO Inhibitor Activity of Chroman-4-one Derivative. Research Square. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. ijrti.org [ijrti.org]

- 9. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journaljpri.com [journaljpri.com]

- 11. researchgate.net [researchgate.net]

Metabolic stability of trifluoromethyl groups in chroman scaffolds

Title: Metabolic Stability of Trifluoromethyl Groups in Chroman Scaffolds: A Technical Guide for Lead Optimization

Part 1: Executive Summary & Core Directive

The Challenge:

The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged structure in medicinal chemistry, forming the core of lipophilic antioxidants (e.g., tocopherols), antihypertensives (e.g., nebivolol), and estrogen receptor modulators. However, its therapeutic utility is often compromised by rapid oxidative metabolism. The electron-rich aromatic ring and the benzylic C4 position act as metabolic "soft spots," leading to high intrinsic clearance (

The Solution:

Strategic incorporation of trifluoromethyl (

-

Electronic Deactivation: The strong electron-withdrawing nature of

( -

Steric & Bond Shielding: The

group, with a van der Waals radius similar to an isopropyl group, provides steric bulk that hinders enzyme access. Furthermore, the C–F bond (approx. 116 kcal/mol) is metabolically inert, effectively "capping" labile sites.

This guide details the mechanistic rationale, synthetic pathways, and validation protocols for stabilizing chroman scaffolds using trifluoromethylation.

Part 2: Mechanistic Insight & Causality

Metabolic Liabilities of the Chroman Scaffold

To stabilize the scaffold, one must first understand its degradation pathways.

-

Benzylic Oxidation (C4 Position): The C4 carbon is benzylic to the aromatic ring. CYP450 enzymes readily abstract a hydrogen atom here, forming a stabilized benzylic radical which typically collapses to an alcohol (4-hydroxychroman) or ketone (chroman-4-one).

-

Aromatic Hydroxylation (C6/C7 Positions): The oxygen atom at position 1 donates electron density into the benzene ring (resonance), activating the para (C6) and ortho (C8) positions for hydroxylation. This often leads to catechol formation and subsequent oxidation to reactive quinones (toxicity liability).

The Trifluoromethyl Blockade

Replacing a hydrogen or methyl group with

-

Blocking Aromatic Oxidation: Placing

at C6 prevents hydroxylation directly. Indirectly, it deactivates the entire ring, reducing the rate of oxidation at other positions. -

Modulating Lipophilicity (

): While

Part 3: Visualization of Metabolic Pathways

The following diagram illustrates the metabolic fate of a standard chroman versus a trifluoromethyl-stabilized analog.

Caption: Comparative metabolic fate. The native scaffold undergoes rapid oxidation at C4 and C6. The

Part 4: Experimental Protocols

Protocol A: Synthesis of 6-Trifluoromethylchroman-4-one

Rationale: Accessing the core scaffold requires a robust method compatible with the electron-deficient nature of trifluoromethyl-phenols. The following route utilizes a Togni reagent approach or a cyclization of a trifluoromethyl phenol, which is more scalable.

Step-by-Step Methodology:

-

Starting Material: Begin with 4-(trifluoromethyl)phenol.

-

O-Alkylation: React with 3-chloropropionic acid in the presence of NaOH (reflux, 4h) to form 3-(4-(trifluoromethyl)phenoxy)propanoic acid.

-

Checkpoint: Monitor by TLC. The acid product will be more polar than the phenol.

-

-

Cyclization (Friedel-Crafts Acylation):

-

Dissolve the propanoic acid intermediate in dry dichloromethane (DCM).

-

Add Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF to generate the acid chloride in situ (stir 1h at RT).

-

Cool to 0°C. Add Aluminum Chloride (

) (1.5 eq) portion-wise. -

Critical Step: The electron-withdrawing

group deactivates the ring, making cyclization sluggish. Refluxing in DCM or switching to 1,2-dichloroethane (80°C) may be required for full conversion.

-

-

Workup: Quench with ice-water/HCl. Extract with EtOAc. Wash with brine.

-

Reduction (Optional): To obtain the saturated chroman, reduce the ketone using the Clemmensen reduction (Zn(Hg), HCl) or Triethylsilane (

)/TFA .

Protocol B: In Vitro Microsomal Stability Assay

Rationale: This assay quantifies intrinsic clearance (

Reagents:

-

Test Compounds: 1 µM final concentration (from 10 mM DMSO stock).

-

Microsomes: Pooled Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM

).

Workflow:

-

Pre-incubation: Mix Buffer, Microsomes, and Test Compound in a 96-well plate. Incubate at 37°C for 10 mins.

-

Initiation: Add pre-warmed NADPH regenerating system to start the reaction (Time

). -

Sampling: At

min, remove 50 µL aliquots. -

Quenching: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

-

Processing: Centrifuge at 4000 rpm for 20 min at 4°C to pellet proteins.

-

Analysis: Inject supernatant onto LC-MS/MS.

Data Calculation:

Plot

Part 5: Data Presentation & Case Study

Case Study: Optimization of a Chroman-based Lead (Compound X)

Scenario: Compound X (6-methylchroman derivative) showed excellent potency but poor metabolic stability (

Table 1: Comparative Metabolic Stability Data (Human Liver Microsomes)

| Parameter | Compound X (6-Methyl) | Compound Y (6-Trifluoromethyl) | Impact |

| 8.5 | 54.0 | >6-fold improvement | |

| 163.0 | 25.6 | Significant reduction in clearance | |

| Primary Metabolite | 6-Hydroxymethyl (benzylic ox) | None detected at C6 | Metabolic switching |

| Secondary Metabolite | 4-Hydroxy (ring opening) | 4-Hydroxy (minor) | Soft spot shifted to C4 |

Analysis: The

Part 6: Workflow Visualization

The following diagram outlines the iterative cycle of design, synthesis, and testing described above.

Caption: Iterative workflow for stabilizing chroman scaffolds. The process integrates rational design with rigorous biological validation.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

-

Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

-

Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life as a predictor. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

-

Gerebtzoff, G., Li-Blatter, X., Fischer, H., Frentzel, A., & Seelig, A. (2004). Halogenation of drugs enhances membrane binding and permeation. ChemBioChem, 5(5), 676-684. Link

Sources

Bioactivity & Medicinal Utility of 7-(Trifluoromethyl)chroman-4-ol

This technical guide details the medicinal chemistry profile, synthesis, and bioactivity of 7-(Trifluoromethyl)chroman-4-ol , a specialized fluorinated scaffold used in the development of ion channel modulators and metabolic enzyme inhibitors.

A Technical Guide for Drug Discovery Professionals

Executive Summary

7-(Trifluoromethyl)chroman-4-ol (CAS: 1313035-00-5) is a chiral heterocyclic building block belonging to the chroman-4-ol class.[1][2] It serves as a "privileged scaffold" in medicinal chemistry, primarily used to synthesize antagonists for the TRPV1 receptor (pain management) and inhibitors of Sirtuin 2 (SIRT2) (neurodegeneration).

Its distinct value lies in the 7-trifluoromethyl (

-

Metabolic Armor: It blocks the metabolically vulnerable C-7 position, preventing Phase I hydroxylation (a common clearance pathway for chromans).

-

Lipophilicity: The

group (Hansch -

Electronic Modulation: The strong electron-withdrawing nature of the

group alters the pKa of the C-4 hydroxyl, influencing hydrogen bond donor capability in receptor binding pockets.

Chemical Architecture & SAR Analysis

Structural Properties

The molecule consists of a benzene ring fused to a dihydropyran ring. The C-4 position is a chiral center, yielding (R)- and (S)- enantiomers.

| Property | Value / Description | Impact on Bioactivity |

| Molecular Formula | Compact, fragment-like scaffold (MW ~218.17). | |

| Chirality | C-4 Hydroxyl | Enantiomers often exhibit >100-fold difference in potency for targets like TRPV1. |

| 7-Position ( | Trifluoromethyl | Metabolic Blockade: Prevents aromatic oxidation. Lipophilicity: Increases LogP, aiding CNS penetration. |

| H-Bonding | 1 Donor (OH), 3 Acceptors (O, F) | The C-4 OH is critical for anchoring the molecule in the target active site (e.g., Ser/Thr residues). |

Structure-Activity Relationship (SAR) Logic

In the context of TRPV1 antagonists and SIRT2 inhibitors , the SAR around this scaffold dictates:

-

The C-4 Position: Conversion of the alcohol to an amine or ether often improves potency. The alcohol itself is frequently a "transition state mimic" or the immediate precursor to the active amine.

-

The C-7 Position: The

group is superior to Chlorine or Methyl groups for metabolic stability (

Mechanism of Action & Therapeutic Targets

TRPV1 Antagonism (Pain & Inflammation)

Derivatives of 7-(trifluoromethyl)chroman-4-ol act as antagonists at the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[4]

-

Mechanism: The chroman core occupies the vanilloid binding pocket. The 7-

group engages in hydrophobic interactions with lipophilic residues (e.g., Leucine/Isoleucine) deep within the channel pore, stabilizing the closed state. -

Clinical Relevance: Used in designing non-opioid analgesics for neuropathic pain.

Sirtuin 2 (SIRT2) Inhibition (Neuroprotection)

The scaffold is investigated for SIRT2 selectivity over SIRT1/3.[5]

-

Mechanism: The chroman ring mimics the nicotinamide moiety of

. The 7- -

Outcome: Inhibition of SIRT2 prevents

-tubulin deacetylation, promoting microtubule stability—a key strategy in treating Parkinson’s and Huntington’s disease.

Synthesis & Experimental Protocols

Synthesis of 7-(Trifluoromethyl)chroman-4-ol

Reaction Type: Carbonyl Reduction (Achiral or Asymmetric). Precursor: 7-(Trifluoromethyl)chroman-4-one.[6][7]

Protocol A: Racemic Reduction (Standard)

-

Dissolution: Dissolve 1.0 eq of 7-(trifluoromethyl)chroman-4-one in anhydrous Methanol (0.5 M).

-

Reduction: Cool to 0°C. Add Sodium Borohydride (

) (1.5 eq) portion-wise over 15 minutes. -

Reaction: Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Quench: Add saturated

solution. -

Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

. -

Purification: Flash column chromatography (Silica gel).

-

Yield: Typically 90-95%.

-

Protocol B: Asymmetric Transfer Hydrogenation (Chiral)

To obtain the biologically active (S)- or (R)- enantiomer.

-

Catalyst Prep: Use RuCl(p-cymene)[(R,R)-Ts-DPEN] (1 mol%).

-

Reaction: Mix ketone in Formic Acid/Triethylamine (5:2 azeotrope) or use Sodium Formate in water/DCM biphasic system.

-

Conditions: Stir at 28°C for 24 hours.

-

Result: Yields >95% ee of the chiral alcohol.

Bioassay: TRPV1 Calcium Influx Assay

Purpose: To validate the antagonistic activity of the chroman derivative.

-

Cell Line: HEK293 cells stably expressing human TRPV1.

-

Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

-

Pre-treatment: Add the test compound (7-CF3 derivative) at varying concentrations (0.1 nM – 10

M) for 15 mins. -

Stimulation: Inject Capsaicin (agonist,

concentration). -

Measurement: Monitor fluorescence intensity (

488 nm, -

Analysis: Calculate

based on the reduction of Capsaicin-induced calcium influx.

Visualization of Pathways & SAR

Diagram 1: Synthesis & Chiral Resolution

This workflow illustrates the conversion of the ketone to the specific chiral alcohol required for high-affinity binding.

Caption: Synthetic routes to 7-(Trifluoromethyl)chroman-4-ol. The asymmetric route (green) is preferred for drug discovery to isolate the bioactive enantiomer.

Diagram 2: Structure-Activity Relationship (SAR) Map

This diagram highlights the functional role of each part of the molecule.

Caption: SAR analysis of the scaffold. The 7-CF3 group provides critical metabolic stability and lipophilicity, while the 4-OH serves as the primary binding hook.

Future Perspectives

The 7-(Trifluoromethyl)chroman-4-ol scaffold is evolving beyond simple antagonists. Current research trends include:

-

PROTAC Linkers: Using the chroman core as a rigid linker in Proteolysis Targeting Chimeras.

-

Isosteres: Replacing the

with -

Dual Inhibitors: Designing molecules that target both TRPV1 and COX-2 enzymes by leveraging the similarities in their hydrophobic binding pockets.

References

-

Vertex AI Search. (2025). Search Results for Chroman-4-one Derivatives and Bioactivity. 8

-

Journal of Medicinal Chemistry. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. 9[7][10]

-

Google Patents. (2010). WO2010010934A1 - Heterocyclidene derivative having p-substituted arylacetamide (TRPV1 Antagonists). 11

-

MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. 3

-

Smolecule. (2023). Biological Activity of (R)-5,7-Difluorochroman-4-ol (Analogous Structure). 12

Sources

- 1. 7-(TRIFLUOROMETHYL)CHROMAN-4-OL | 1313035-00-5 [chemicalbook.com]

- 2. CAS 1313035-00-5 | Sigma-Aldrich [sigmaaldrich.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 4. WO2010010934A1 - Heterocyclidene derivative having p-substituted arylacetamide - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. PL148082B1 - Method of obtaining novel chromathe and thiochromate methylene carboxylic derivatives - Google Patents [patents.google.com]

- 7. Synthesis, molecular docking studies and biological evaluation of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides as potential antioxidant, and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WO2010010934A1 - Heterocyclidene derivative having p-substituted arylacetamide - Google Patents [patents.google.com]

- 12. Buy (R)-5,7-Difluorochroman-4-OL | 1270294-05-7 [smolecule.com]

Reagents for the preparation of 7-(Trifluoromethyl)chroman-4-ol

Application Note: Precision Synthesis of 7-(Trifluoromethyl)chroman-4-ol

Executive Summary

This guide details the reagents and protocols for the preparation of 7-(Trifluoromethyl)chroman-4-ol , a privileged scaffold in medicinal chemistry. The chroman-4-ol moiety is a critical pharmacophore found in SIRT2 inhibitors, anti-arrhythmic agents, and selective estrogen receptor modulators (SERMs). The incorporation of the trifluoromethyl (

This protocol focuses on the chemoselective reduction of 7-(trifluoromethyl)chroman-4-one using Sodium Borohydride (

Reaction Scheme & Mechanism

The synthesis proceeds via the hydride transfer from the borohydride anion to the carbonyl carbon of the chromanone. The reaction is typically performed in alcoholic solvents (MeOH or EtOH), which facilitate the protonation of the intermediate alkoxide.

Figure 1: General reaction scheme for the reduction of the chroman-4-one precursor.

Reagent Selection Guide

The choice of reagents is critical for minimizing side reactions (such as ring opening or over-reduction).

| Reagent | Grade/Purity | Role | Expert Insight |

| 7-(Trifluoromethyl)chroman-4-one | >97% HPLC | Substrate | Ensure low moisture content. Commercial sources often contain isomeric impurities (5-CF3 isomer); verify by NMR before use. |

| Sodium Borohydride ( | 98% Granular | Reducing Agent | Preferred over |

| Methanol (MeOH) | Anhydrous | Solvent | Protic solvent accelerates the reaction via hydrogen bonding with the carbonyl oxygen. |

| Ammonium Chloride ( | Sat. Aqueous | Quenching | A buffered quench prevents acid-catalyzed dehydration of the resulting alcohol to the chromene (alkene). |

| Ethyl Acetate (EtOAc) | ACS Reagent | Extraction | High solubility of the fluorinated alcohol facilitates efficient recovery. |

Detailed Experimental Protocol

Phase 1: Precursor Preparation (Optional)

If the ketone precursor is not commercially available, it can be synthesized from 3-(trifluoromethyl)phenol.

-

Alkylation: React 3-(trifluoromethyl)phenol with 3-bromopropionic acid under basic conditions (

, reflux) to form 3-(3-(trifluoromethyl)phenoxy)propanoic acid. -

Cyclization: Treat the acid with Polyphosphoric Acid (PPA) or Eaton’s Reagent at 60–80°C.

-

Regioselectivity Note: Cyclization occurs predominantly para to the

group (position 6 of the phenol), yielding the 7-substituted chromanone.

-

Phase 2: Reduction of 7-(Trifluoromethyl)chroman-4-one (Core Protocol)

Step 1: Solubilization

-

In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.08 g (5.0 mmol) of 7-(trifluoromethyl)chroman-4-one in 20 mL of Methanol .

-

Cool the solution to 0°C using an ice-water bath.

-

Why? Cooling controls the exothermic nature of hydride addition and minimizes stereochemical drift if chiral catalysts are used later.

-

Step 2: Hydride Addition

-

Add 284 mg (7.5 mmol, 1.5 eq) of Sodium Borohydride (

) portion-wise over 10 minutes. -

Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and warm to Room Temperature (20–25°C) .

-

Stir for an additional 1–2 hours.

Step 3: Monitoring

-

Monitor progress via TLC (Hexanes:EtOAc 3:1).

-

Observation: The starting ketone (

) should disappear, and the alcohol spot (

Step 4: Quench & Workup

-

Cool the mixture back to 0°C.

-

Slowly add 10 mL of Saturated

solution . Stir for 15 minutes to decompose excess borohydride. -

Evaporate the Methanol under reduced pressure (Rotavap) at 40°C.

-

Dilute the aqueous residue with 20 mL Water and extract with Ethyl Acetate (

mL) .

Step 5: Isolation

-

Combine organic layers and wash with Brine (20 mL) .

-

Dry over Anhydrous

or -

Filter and concentrate in vacuo to yield the crude alcohol.

-

Purification: If necessary, recrystallize from Hexane/Ether or purify via flash chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Analytical Validation

Expected Data for 7-(Trifluoromethyl)chroman-4-ol:

-

Physical State: White to off-white solid.

-

NMR (400 MHz,

-

7.55 (d,

-

7.20 (d,

- 7.10 (s, 1H, H-8)

- 4.75 (t, 1H, H-4, benzylic methine)

- 4.25–4.35 (m, 2H, H-2)

- 2.05–2.15 (m, 2H, H-3)

-

Note: The

group is electron-withdrawing, causing downfield shifts of aromatic protons relative to unsubstituted chromanol.

-

7.55 (d,

-

NMR: Singlet at

Workflow Visualization

Figure 2: Operational workflow for the reduction protocol.

Safety & Handling

-

Fluorinated Aromatics: While generally stable, avoid contact with strong reducing agents (like

at high temps) which can cause defluorination. -

Sodium Borohydride: Water-reactive. Toxic if swallowed.[4] Liberates flammable hydrogen gas upon contact with acids or water. Perform quenching in a fume hood.

-

Stereochemistry: The protocol above yields a racemic mixture (

). If the enantiopure (R)- or (S)-alcohol is required for biological assays (e.g., specific SIRT2 binding), employ Asymmetric Transfer Hydrogenation (ATH) using Ru-TsDPEN catalysts [Ref 4].

References

-

MDPI. (2025). Synthesis and Antimicrobial Evaluation of Chroman-4-One Derivatives. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Retrieved from [Link]

- Google Patents. (2017). Novel method for preparing chromanol derivative (WO2017023124A1).

Sources

Application Note: Catalytic Asymmetric Transfer Hydrogenation (ATH) of Trifluoromethyl Chroman Derivatives

Executive Summary

Trifluoromethylated chromans are privileged scaffolds in modern drug discovery, offering enhanced metabolic stability, lipophilicity, and target binding affinity compared to their non-fluorinated analogs. However, installing the CF3 group alongside adjacent stereocenters presents a significant synthetic challenge. Traditional resolution methods are highly wasteful, capping out at 50% theoretical yields.

This application note details a highly efficient, atom-economical protocol utilizing Asymmetric Transfer Hydrogenation (ATH) coupled with Dynamic Kinetic Resolution (DKR) . By carefully selecting the catalyst, solvent, and hydride source, researchers can achieve a 100% theoretical yield of highly enantioenriched cis-3-(trifluoromethyl)chroman-4-ols.

Mechanistic Rationale & Causality of Experimental Choices

To achieve high stereocontrol, the reaction system must be engineered so that the starting material rapidly interconverts between its enantiomeric forms, while the catalyst selectively reduces only one of them.

-

The DKR Principle: The presence of the highly electron-withdrawing CF3 group significantly acidifies the

-proton of the chromanone. This allows for rapid, base-catalyzed enolization. The resulting fast equilibrium between the (R) and (S) enantiomers of the ketone is the fundamental prerequisite for DKR. -

Catalyst Selection: Transition metal complexes, specifically [1] and[2], provide a highly rigid chiral pocket. The catalyst transfers a hydride to one enantiomer of the ketone significantly faster than the other, funneling the racemic mixture into a single cis-diastereomer.

-

Hydrogen Source Causality: Traditional ATH utilizes a 5:2 azeotropic mixture of formic acid and triethylamine (HCO₂H/Et₃N). However, for

-trifluoromethyl ketones, the acidity of the -

Solvent Selection: While dichloromethane (DCM) is traditionally used, [2] is prioritized. Not only is 2-MeTHF a green, bio-derived alternative, but it also enhances the solubility of the fluorinated intermediates, leading to superior diastereomeric ratios (dr) and enantiomeric excesses (ee).

Reaction Pathways & Workflows

Dynamic Kinetic Resolution (DKR) mechanism enabling high stereoselectivity.

Experimental workflow for the ATH/DKR of trifluoromethyl chroman derivatives.

Optimization Data & Reagent Selection Matrix

The following table summarizes the quantitative optimization data for the reduction of 3-(trifluoromethyl)chroman-4-one, demonstrating the causality behind selecting the Rh(III)/2-MeTHF system for scale-up.

| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (cis:trans) | ee (%) |

| Ru(II)-Ts-DPEN (1 mol%) | CH₃CN | 40 | 24 | 88 | 95:5 | 94 |

| Rh(III)-Tethered (1 mol%) | DCM | 40 | 16 | 90 | 98:2 | 98 |

| Rh(III)-Tethered (1 mol%) | 2-MeTHF | 40 | 16 | 95 | >99:1 | 99 |

Detailed Experimental Protocol: Gram-Scale Synthesis

The following protocol outlines the self-validating synthesis of cis-3-(trifluoromethyl)chroman-4-ol using the optimized Rh(III) catalytic system.

Phase 1: Preparation and Degassing

Causality Note: Oxygen acts as a potent inhibitor by oxidizing the active metal-hydride intermediate. Strict anaerobic conditions are mandatory.

-

Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3 times).

-

Add racemic 3-(trifluoromethyl)chroman-4-one (1.00 g, 4.62 mmol) and the tethered Rh(III)-diamine catalyst (0.046 mmol, 1 mol%).

-

Add anhydrous 2-MeTHF (10 mL) via syringe.

-

Degas the resulting mixture via three freeze-pump-thaw cycles.

Phase 2: Reaction Execution

-

To the degassed solution, add the pre-mixed HCO₂H/Et₃N (1:1 molar ratio, 2.5 equivalents of formic acid) dropwise via syringe at room temperature.

-

Heat the reaction mixture to 40 °C .

-

Causality Note: Temperature control is critical. Exceeding 40 °C degrades enantiomeric excess by accelerating non-selective background reduction, while dropping below 30 °C stalls the base-catalyzed DKR racemization.

-

-

Stir the reaction continuously for 16 hours.

Phase 3: Self-Validation Checkpoint (In-Process QC)

To confirm the reaction is operating under DKR control rather than standard kinetic resolution:

-

Extract a 50 µL aliquot at the 8-hour mark (~50% conversion).

-

Quench with saturated NaHCO₃ and extract with ethyl acetate.

-

Analyze via Chiral HPLC.

-

Validation Logic: In a successful DKR, the product ee will be >95%, while the remaining starting material will be nearly racemic (~0% ee) due to rapid base-catalyzed equilibration. If the starting material ee is high, the racemization rate is too slow, indicating a failure in the DKR mechanism (usually requiring an adjustment in base concentration).

-

Phase 4: Quenching and Isolation

-

Cool the reaction to 0 °C using an ice bath.

-

Quench the reaction slowly by adding saturated aqueous NaHCO₃ (15 mL) until gas evolution (CO₂) ceases.

-

Extract the aqueous layer with ethyl acetate (3 × 15 mL).

-

Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 9:1) to afford the pure cis-3-(trifluoromethyl)chroman-4-ol.

-

Final QC: Confirm the diastereomeric ratio (dr) via ¹⁹F NMR (looking for a single CF3 peak) and enantiomeric excess (ee) via Chiral HPLC.

References

-

Molina Betancourt R., Bacheley L., Karapetyan A., Guillamot G., Phansavath P., Ratovelomanana-Vidal V. "An Environmentally Sustainable Synthesis of Enantioenriched CF3-Chromanol, Indanol and Tetralol Derivatives by Rh-Catalyzed Asymmetric Transfer Hydrogenation." ChemCatChem, 2022. URL: [Link]

-

Ratovelomanana-Vidal V., et al. "Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of 3-Fluorochromanone Derivatives to Access Enantioenriched cis-3-Fluorochroman-4-ols through Dynamic Kinetic Resolution." The Journal of Organic Chemistry, 2021. URL: [Link]

Sources

Application Note: Functionalization of the Hydroxyl Group in 7-(Trifluoromethyl)chroman-4-ol

Executive Summary & Strategic Importance

The 7-(Trifluoromethyl)chroman-4-ol scaffold represents a high-value pharmacophore in modern drug discovery. The chroman-4-ol core is a "privileged structure" found in various bioactive compounds (e.g., potassium-competitive acid blockers like Tegoprazan), while the trifluoromethyl (

-

Metabolic Stability: The strong C-F bonds block metabolic oxidation at the C7 position, extending half-life.

-

Lipophilicity Modulation: The

group increases -

Bioisosterism: It acts as a bulky, lipophilic bioisostere for methyl or chloro groups, altering receptor binding kinetics.

This guide details the functionalization of the C4-hydroxyl group.[1][2] Due to the electron-withdrawing nature of the 7-

Chemical Assessment: Electronic Effects & Reactivity

Before initiating synthesis, one must understand the electronic environment dictated by the 7-

-

Inductive Effect (-I): The

group exerts a strong electron-withdrawing inductive effect. This destabilizes the formation of a benzylic carbocation at C4. Consequently, reactions relying on -

Nucleophilicity: The electron density of the C4-hydroxyl oxygen is slightly reduced compared to unsubstituted chroman-4-ol, requiring stronger electrophiles or catalytic activation for etherification.

-

Stereochemistry: The C4 position is a stereocenter. Enantiopure scaffolds are essential for SAR. The protocols below emphasize stereocontrol.

Experimental Protocols

Protocol A: Oxidation to 7-(Trifluoromethyl)chroman-4-one

Application: Synthesis of metabolic standards or resetting stereochemistry via subsequent asymmetric reduction.

Rationale: Traditional Jones oxidation (Cr(VI)/

Materials:

-

Substrate: 7-(Trifluoromethyl)chroman-4-ol (1.0 eq)

-

Reagent: Dess-Martin Periodinane (1.2 eq)

-

Solvent: Dichloromethane (DCM), anhydrous

-

Quench: Sat.

/ Sat.

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 mmol of substrate in 10 mL anhydrous DCM under

atmosphere. Cool to 0°C.[2] -

Addition: Add DMP (1.2 mmol) portion-wise over 5 minutes. The reaction is initially heterogeneous but may clarify.

-

Reaction: Warm to room temperature (25°C) and stir for 2–3 hours. Monitor by TLC (Hexane/EtOAc 4:1). The alcohol (

) should convert to the ketone ( -

Quench: Pour the mixture into a vigorously stirring solution of 1:1 sat.

and sat. -

Workup: Extract with DCM (3x), dry over

, and concentrate. -

Purification: Silica gel flash chromatography (0-20% EtOAc/Hexanes).

Protocol B: Stereochemical Inversion via Mitsunobu Reaction

Application: Converting (S)-alcohol to (R)-azide (amine precursor) or (R)-ester.

Rationale: Due to the destabilized carbocation at C4 (caused by 7-

Materials:

-

Substrate: (S)-7-(Trifluoromethyl)chroman-4-ol (1.0 eq)

-

Nucleophile: Diphenylphosphoryl azide (DPPA) for amines, or p-Nitrobenzoic acid for esters (1.2–1.5 eq)

-

Phosphine: Triphenylphosphine (

) (1.5 eq) -

Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

-

Solvent: THF (anhydrous)

Step-by-Step Workflow:

-

Setup: In a flame-dried flask, combine substrate (1.0 mmol),

(1.5 mmol), and the nucleophile (e.g., DPPA, 1.5 mmol) in 10 mL THF. Cool to 0°C.[2] -

Activation: Add DIAD (1.5 mmol) dropwise over 15 minutes. Critical: Maintain low temp to prevent side reactions.

-

Reaction: Stir at 0°C for 1 hour, then warm to RT and stir overnight (12–16 h).

-

Monitoring: Monitor consumption of alcohol. If sluggish (due to steric hindrance of the bicyclic system), heat to 40°C.

-

Workup: Concentrate THF. Triturate the residue with

/Hexane to precipitate triphenylphosphine oxide ( -

Purification: Flash chromatography.

-

Note: If synthesizing the azide, the product can be reduced to the amine (Staudinger reduction) to yield 4-amino-7-(trifluoromethyl)chroman .

-

Protocol C: O-Alkylation (Etherification)

Application: Lipophilicity tuning for BBB penetration.

Rationale: The 4-OH is secondary and sterically encumbered. Standard Williamson ether synthesis (

Materials:

-

Substrate: 7-(Trifluoromethyl)chroman-4-ol

-

Base: Sodium Hydride (60% dispersion, 1.2 eq)

-

Electrophile: Methyl Iodide or Benzyl Bromide (1.5 eq)

-

Solvent: DMF (anhydrous)

Step-by-Step Workflow:

-

Deprotonation: Dissolve substrate in DMF at 0°C. Add NaH portion-wise. Evolution of

gas will occur. Stir for 30 mins to ensure alkoxide formation. -

Alkylation: Add the alkyl halide dropwise.

-

Temperature Control: Stir at 0°C for 1 hour, then slowly warm to RT. Do not heat above 40°C unless necessary, to minimize E2 elimination.

-

Quench: Carefully add water/ice. Extract with EtOAc.

-

Purification: The ether product is typically less polar than the starting alcohol.

Quantitative Data Summary

| Reaction Type | Reagents | Conditions | Typical Yield | Major Side Product |

| Oxidation | DMP, DCM | 0°C | 85–95% | Over-oxidation (rare) |

| Mitsunobu (Azide) | 0°C | 70–85% | Elimination (Chromene) | |

| Mitsunobu (Ester) | 0°C | 75–90% | N-acyl urea byproduct | |

| Alkylation | NaH, MeI, DMF | 0°C | 60–80% | 7- |

Visualizing the Reaction Network

The following diagram illustrates the functionalization pathways, highlighting the divergence between retention of configuration (via oxidation/reduction) and inversion (via Mitsunobu).

Caption: Functionalization pathways for 7-(Trifluoromethyl)chroman-4-ol. Green paths indicate stereoselective inversion; Blue paths indicate oxidation/reduction cycles.

Troubleshooting & Critical Parameters

-

Elimination vs. Substitution: The 7-

group makes the C4 proton more acidic and the carbocation less stable.-

Issue: High levels of chromene byproduct.

-

Solution: Avoid strong bases at high temperatures. For alkylation, use

(mild base) instead of NaH if elimination is dominant. For substitution, strictly adhere to Mitsunobu conditions (concerted mechanism) rather than acid-catalyzed

-

-

Mitsunobu Purification: Removal of

can be difficult.-

Solution: Use polymer-supported triphenylphosphine (PS-

) to facilitate filtration workup, or perform a Wittig-style workup using

-

-

Solubility: The

group increases lipophilicity.-

Impact: The compound may not dissolve well in polar protic solvents (MeOH). Use DCM, THF, or DMF for reactions.

-

References

-

BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Synthesis of (R)-5,7-Difluorochroman-4-ol from 5,7-Difluorochroman-4-one. BenchChem Application Notes. Link

-

Politano, F., et al. (2022).[4] Oxidation of α-Trifluoromethyl and Nonfluorinated Secondary Alcohols to Ketones Using a Nitroxide Catalyst. Synthesis. Link

-

Tsunoda, T., et al. (1993).[5] Mitsunobu Reaction: mechanistic insight and recent advances. Tetrahedron Letters, 34(10), 1639–1642. Link

-

Fustero, S., et al. (2011). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Arkivoc. Link

-

PubChem Compound Summary. (2025). 7-Hydroxy-4-trifluoromethylcoumarin (Related Structure Analysis). National Center for Biotechnology Information. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Chromate Oxidation of α-Nitro Alcohols to α-Nitro Ketones: Significant Improvements to a Classic Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Biocatalytic Reduction of 7-Trifluoromethyl Chromanones for Chiral Alcohol Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Chiral Trifluoromethylated Chromanols

Chiral chromanol scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a trifluoromethyl (-CF3) group at the 7-position of the chromanone ring can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making 7-trifluoromethyl-4-chromanol a highly valuable chiral building block in drug discovery.[1] However, the stereoselective synthesis of the corresponding alcohol presents a significant challenge for traditional chemical methods, which often require harsh reagents, cryogenic conditions, or expensive chiral catalysts.

Biocatalysis, particularly the use of ketoreductases (KREDs), offers a powerful and sustainable alternative.[2] These enzymes catalyze the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols with exceptional enantioselectivity and under mild, environmentally benign conditions.[3] This application note provides a detailed guide to the theory and practice of biocatalytic reduction methods for 7-trifluoromethyl chromanones, offering protocols for both isolated enzyme and whole-cell systems.

The Causality Behind Biocatalytic Reduction: Why Enzymes Excel

The remarkable stereoselectivity of ketoreductases stems from their precisely shaped active sites. A prochiral ketone, like 7-trifluoromethyl-4-chromanone, binds within this chiral environment in a preferred orientation. The enzyme then facilitates the transfer of a hydride ion from a nicotinamide cofactor (NADH or NADPH) to one specific face of the carbonyl group (either the re- or si-face), leading to the formation of a single enantiomer of the alcohol product.[2]

The choice between an isolated, purified KRED and a whole-cell system involves a trade-off between control and convenience.

-

Isolated Ketoreductases (KREDs): Offer high purity and specificity, eliminating the risk of side reactions from other cellular enzymes. This approach provides precise control over reaction parameters. However, it necessitates the addition of an external system to regenerate the expensive NAD(P)H cofactor.[4][5]

-

Whole-Cell Biocatalysts: Utilize microorganisms (e.g., bacteria, yeast) that naturally express or are engineered to overexpress a desired KRED. The cell's own metabolic machinery handles cofactor regeneration, simplifying the experimental setup and reducing costs.[3][4][6] The trade-off can be lower volumetric productivity and the potential for side-product formation by endogenous enzymes.[4]

The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the ketone, but numerous studies have demonstrated that KREDs can effectively reduce aryl ketones bearing this moiety with high success.[7][8]

Visualizing the Workflow

Caption: General workflow for the biocatalytic reduction of 7-trifluoromethyl-4-chromanone.